Cas no 2137614-87-8 (2-Pyrimidineethanamine, 4-(difluoromethyl)-6-methyl-)

2-Pyrimidineethanamine, 4-(difluoromethyl)-6-methyl-, is a specialized pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a difluoromethyl group at the 4-position and a methyl group at the 6-position, enhancing its reactivity and selectivity in synthetic pathways. Its ethanamine side chain provides versatility for further functionalization, making it a valuable intermediate in the development of biologically active molecules. The difluoromethyl moiety may contribute to improved metabolic stability and bioavailability in drug design. This compound is particularly useful in medicinal chemistry for the synthesis of novel heterocyclic frameworks, offering researchers a precise tool for structure-activity relationship studies.
2-Pyrimidineethanamine, 4-(difluoromethyl)-6-methyl- structure
2137614-87-8 structure
Product Name:2-Pyrimidineethanamine, 4-(difluoromethyl)-6-methyl-
CAS No:2137614-87-8
MF:C8H11F2N3
MW:187.189848184586
CID:5257158
Update Time:2025-05-26

2-Pyrimidineethanamine, 4-(difluoromethyl)-6-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]ethan-1-amine
    • 2-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]ethanamine
    • 2-Pyrimidineethanamine, 4-(difluoromethyl)-6-methyl-
    • Inchi: 1S/C8H11F2N3/c1-5-4-6(8(9)10)13-7(12-5)2-3-11/h4,8H,2-3,11H2,1H3
    • InChI Key: WMHZGVJKPZVRLQ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C)=NC(CCN)=N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • XLogP3: 0.6
  • Topological Polar Surface Area: 51.8

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Additional information on 2-Pyrimidineethanamine, 4-(difluoromethyl)-6-methyl-

Comprehensive Overview of 2-Pyrimidineethanamine, 4-(difluoromethyl)-6-methyl- (CAS No. 2137614-87-8)

2-Pyrimidineethanamine, 4-(difluoromethyl)-6-methyl- (CAS No. 2137614-87-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyrimidine core and difluoromethyl substituent, is a key intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery and material science applications.

The growing interest in fluorinated pyrimidines stems from their enhanced metabolic stability and bioavailability, which are critical factors in modern medicinal chemistry. Researchers are increasingly exploring 4-(difluoromethyl)-6-methyl-2-pyrimidineethanamine for its potential in designing novel kinase inhibitors and antimicrobial agents. Recent studies highlight its role in addressing drug resistance, a pressing concern in global healthcare.

From an industrial perspective, the demand for CAS 2137614-87-8 has risen due to its versatility in cross-coupling reactions and click chemistry. The compound's ethylamine side chain allows for diverse functionalization, enabling the creation of targeted molecular libraries. This aligns with current trends in personalized medicine and high-throughput screening technologies.

Environmental considerations surrounding fluorinated compounds have also shaped research directions. While 2-Pyrimidineethanamine derivatives show promise in green chemistry applications, scientists are investigating their biodegradation pathways. This addresses the broader sustainability questions frequently raised in pharmaceutical manufacturing forums.

The synthesis of 4-(difluoromethyl)-6-methyl-2-pyrimidineethanamine typically involves multi-step protocols with careful control of reaction parameters. Recent advancements in continuous flow chemistry have improved the yield and purity of this compound, responding to industry demands for scalable production methods. These developments are particularly relevant to researchers searching for "efficient synthesis of fluorinated pyrimidines" or "CAS 2137614-87-8 production optimization."

Analytical characterization of 2137614-87-8 employs advanced techniques including LC-MS, NMR spectroscopy, and X-ray crystallography. The compound's structural elucidation provides valuable insights for computational chemists developing predictive models for difluoromethyl-containing compounds. This intersects with the growing field of AI-assisted molecular design, a hot topic in research communities.

In material science applications, the pyrimidine-ethylamine scaffold demonstrates interesting photophysical properties. Researchers are examining its potential in organic electronics and sensor technologies, particularly for applications requiring stable fluorophores. This expands the compound's relevance beyond traditional pharmaceutical uses.

Regulatory aspects of 2-Pyrimidineethanamine, 4-(difluoromethyl)-6-methyl- follow standard chemical safety protocols. Proper handling procedures and material compatibility data are essential considerations for laboratories working with this compound. These practical concerns frequently appear in safety-focused search queries related to heterocyclic amine handling.

The commercial availability of CAS 2137614-87-8 through specialty chemical suppliers has facilitated broader research access. Current market analyses indicate growing procurement interest from both academic institutions and industrial R&D departments, particularly in regions with strong pharmaceutical innovation ecosystems.

Future research directions for this compound likely include exploration of its enantiomeric forms and investigation of structure-activity relationships in various biological targets. The scientific community continues to uncover new applications for fluoromethyl-substituted pyrimidines, ensuring sustained interest in this chemical space.

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